(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-11-15(14(2)26-13)18(24)21-7-9-22(10-8-21)19(25)16-12-20-23-6-4-3-5-17(16)23/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGBBEWDSSZLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in the synthesis and degradation of nucleotides, leading to alterations in cellular metabolism. Additionally, the compound binds to specific proteins, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of specific enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways. Additionally, it can activate certain transcription factors, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and alterations in organ function. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been synthesized and evaluated for pharmacological activity. Key analogues include:
Key Observations :
- Piperazine Modifications : The target compound’s 2,5-dimethylfuran-3-carbonyl group on piperazine distinguishes it from analogues with benzhydryl () or 3-chlorophenyl () substituents. These groups influence lipophilicity and receptor binding; for example, trifluoromethyl or benzhydryl groups enhance metabolic stability but may reduce solubility .
- This substitution is common in kinase inhibitors due to improved ATP-binding pocket interactions .
- Substituent Impact on Activity : The thiophen-2-yl group in ’s compound may enhance π-π stacking with aromatic residues in enzyme active sites, while trifluoromethyl groups () are often used to improve bioavailability and resistance to oxidative metabolism .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Pyrazolo[1,5-a]pyridine derivatives in showed moderate antimicrobial effects, but substitution patterns (e.g., furan vs. thiophene) significantly modulate potency .
- CNS Targeting : Piperazine-containing compounds () often exhibit affinity for serotonin or dopamine receptors, suggesting the target compound may share this profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
